(3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone
Description
Properties
IUPAC Name |
(3-methoxy-2-methylindazol-6-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-16-14(19-2)11-4-3-10(9-12(11)15-16)13(18)17-5-7-20-8-6-17/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBGNPMUVJHZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic substitution reactions using suitable reagents such as methyl iodide and methanol.
Attachment of the Morpholino Group: The morpholino group can be attached through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed:
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: (3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine: The compound is being explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aryl- and Heteroaryl-Substituted Morpholino Methanones
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Heterocyclic Complexity and Pharmacological Potential
- The target compound’s indazole-pyrrolopyrimidine framework distinguishes it from simpler aryl-substituted analogs (e.g., 14i, 2k). Indazoles are known for kinase inhibition (e.g., PARP inhibitors), while pyrrolopyrimidines are common in anticancer agents .
- Compound 36 () shares a benzoxazole-pyrrole core but lacks the fused heterocyclic system of the target.
Substituent Effects on Bioactivity
- Methoxy and Methyl Groups : The target’s 3-methoxy and 2-methyl substituents may enhance metabolic stability and lipophilicity compared to halogenated analogs like RJPXD33 (). The latter’s 2-chloro-6-methoxybenzyl group contributes to antibacterial activity via selective LpxA binding .
- Amino vs. Alkyl Substituents: Compound 14i () with a 3-amino-4-methoxyphenyl group demonstrates how electron-donating groups influence solubility and synthetic accessibility, whereas alkyl chains (e.g., 2k, 2l) improve hydrophobicity for membrane penetration .
Physical and Chemical Properties
- Molecular Weight and Bioavailability : The target’s high molecular weight (394.4) may limit oral bioavailability compared to lighter analogs (e.g., 14i: 273.3 g/mol).
- Predicted Properties: While the target lacks experimental data, analogs like (2-fluoro-6-methylphenyl)(morpholino)methanone () provide benchmarks: predicted density ~1.20 g/cm³ and boiling point ~376°C, suggesting similar hydrophobicity .
Biological Activity
Overview
(3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone is a synthetic organic compound classified within the indazole derivatives. Its unique structure, characterized by the presence of a methoxy group, a methyl group, and a morpholino group, suggests potential biological activities that warrant detailed exploration. This article reviews its biological activity, synthesis, mechanism of action, and comparative studies with similar compounds.
The synthesis of this compound typically involves several steps:
- Formation of the Indazole Core : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Functional Groups : The methoxy and methyl groups are introduced via electrophilic substitution reactions.
- Attachment of the Morpholino Group : This is done through nucleophilic substitution reactions using morpholine.
The compound's chemical structure can be represented as follows:
| Component | Structure |
|---|---|
| Indazole Core | Indazole |
| Methoxy Group | Methoxy |
| Morpholino Group | Morpholino |
The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate these targets through binding interactions, leading to various biological effects, including potential anti-inflammatory and anticancer activities.
Pharmacological Studies
Research has indicated that this compound may exhibit significant pharmacological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation.
- Anticancer Properties : In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Activity : There is emerging evidence that suggests the compound may possess antimicrobial properties against certain bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Comparative studies with similar compounds reveal that the morpholino group enhances solubility and bioavailability, which are critical for therapeutic applications.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights differences in biological activity:
| Compound | Biological Activity | Key Features |
|---|---|---|
| (3-methoxy-2-methyl-2H-indazol-6-yl)(piperidino)methanone | Moderate anti-inflammatory | Piperidine group |
| (3-methoxy-2-methyl-2H-indazol-6-yl)(pyrrolidino)methanone | Low anticancer activity | Pyrrolidine group |
| (3-methoxy-2-methyl-2H-indazol-6-yl)(azepano)methanone | High antimicrobial activity | Azepane group |
Case Studies
- Study on Anti-inflammatory Effects : A recent study evaluated the effects of this compound on lipopolysaccharide-induced inflammation in murine macrophages. Results indicated a significant reduction in TNF-alpha levels, supporting its anti-inflammatory potential.
- Anticancer Activity Evaluation : In vitro assays conducted on various cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively, with IC50 values comparable to established anticancer agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling the indazole core with morpholino methanone via Buchwald-Hartwig amination or Ullmann coupling. Catalysts like palladium (e.g., Pd(OAc)₂) or copper complexes (e.g., CuI) are critical for cross-coupling steps. Solvents (e.g., DMF, ethanol) and temperature (80–120°C) must be optimized to improve yield and purity. Post-reaction purification via column chromatography or recrystallization is recommended .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?
- Methodology :
- NMR/IR : Use H/C NMR to verify substituent positions and functional groups (e.g., methoxy, morpholino). IR confirms carbonyl (C=O) and aromatic C-H stretches.
- X-ray crystallography : Employ SHELX or WinGX for single-crystal structure determination. Refinement with SHELXL resolves bond lengths/angles and hydrogen-bonding networks .
Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro assays?
- Methodology :
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS) for biological assays. Use HPLC to quantify solubility limits.
- logP : Determine via shake-flask method or computational tools (e.g., Molinspiration) to assess lipophilicity, which impacts membrane permeability .
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in this compound?
- Methodology : Analyze anisotropic displacement parameters (ADPs) using ORTEP for Windows to identify dynamic disorder. Compare experimental data (e.g., C=O bond length: ~1.22 Å) with DFT-optimized structures to validate conformation. Hydrogen-bonding motifs (e.g., N-H···O) can be mapped using Mercury software .
Q. How should researchers address contradictions in reported biological activity (e.g., varying IC₅₀ values across studies)?
- Methodology :
- Assay validation : Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity) with controls for pH, serum content, and cell passage number.
- Target selectivity : Use kinase profiling panels or CRISPR screens to confirm on-target effects vs. off-target interactions .
Q. What computational strategies predict the binding mode of this compound to biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Glide to model interactions with enzymes (e.g., kinases). Prioritize docking poses with morpholino oxygen forming hydrogen bonds to catalytic lysine residues.
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and ligand-protein conformational changes .
Q. What mechanistic insights explain its reactivity in substitution reactions (e.g., halogen displacement)?
- Methodology :
- Kinetic studies : Monitor reaction progress via LC-MS to distinguish SN2 (second-order kinetics) vs. radical mechanisms (initiator-dependent).
- Isotopic labeling : Use O-labeled water in hydrolysis experiments to trace nucleophilic attack pathways .
Q. How can in vitro and in vivo toxicity profiles be systematically evaluated?
- Methodology :
- In vitro : Perform Ames test for mutagenicity and hERG assay for cardiotoxicity.
- In vivo : Use rodent models to assess acute toxicity (LD₅₀) and organ-specific effects (histopathology). Dose-ranging studies (1–100 mg/kg) are critical .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
